(R)-Glycidol
Overview
Description
(R)-Glycidol, also known as (R)-2,3-Epoxy-1-propanol, is a chiral epoxide that is widely used in the field of organic synthesis. It is a versatile and useful reagent for a variety of synthetic transformations, and can be used as a starting material for the synthesis of a wide range of compounds, including drugs, polymers, and other materials.
Scientific Research Applications
Synthesis of Triacylglycerols : (R)-Glycidol is used for the highly regioselective and stereoselective synthesis of triglycerides, as demonstrated by Sonnet (1991) in the study "A short highly regio- and stereoselective synthesis of triacylglycerols" (Sonnet, 1991).
Catalyst in Aerogel Synthesis : It serves as a catalyst in synthesizing high porosity, low-density resorcinol-formaldehyde aerogels and carbon aerogels, allowing for control of their properties, as reported by Zhu et al. (2022) in "Effect of concentration of glycidol on the properties of resorcinol-formaldehyde aerogels and carbon aerogels" (Zhu et al., 2022).
Initiator for Polymerisation : Glycidol is used as an initiator for the ring-opening polymerisation of epsilon-caprolactone, as explored by Zhou et al. (2008) in "Epoxy functionalised poly(epsilon-caprolactone): synthesis and application" (Zhou et al., 2008).
Cancer Research : R-glycidol derivatives of homochiral poly(amidoamine) dendrimers have been found to bind to cell membranes and preferentially enter cancer cells, as studied by Malinga-Drozd et al. (2021) in "Chiral Recognition of Homochiral Poly (amidoamine) Dendrimers Substituted with R- and S-Glycidol by Keratinocyte (HaCaT) and Squamous Carcinoma (SCC-15) Cells In Vitro" (Malinga-Drozd et al., 2021).
Enzymatic Resolution : A novel method for preparing highly pure optically active (R)- and (S)-3-chloro-1,2-propanediol, which can be used in scientific research, involves the use of R-glycidol, as described by Suzuki and Kasai (1991) in "A novel method for the generation of (R)- and (S)-3-chloro-1,2-propanediol by stereospecific dehalogenating bacteria and their use in the preparation of (R)- and (S)-Glycidol" (Suzuki & Kasai, 1991).
Genotoxicity Studies : Glycidol's genotoxic potential has been studied, indicating its ability to cause mutations, DNA damage, and increased micronuclei in cells, as reported by Kim et al. (2006) in "Genetic Toxicity Test of Glycidol by Ames, Micronucleus, Comet Assays and Microarray Analysis" (Kim et al., 2006).
Chiral Self-Recognition : The chiral self-recognition in the gas phase of glycidol dimers, leading to differences in absorption patterns, was demonstrated by Borho et al. (2001) in "Chiral self-recognition in the gas phase: the case of glycidol dimers" (Borho et al., 2001).
properties
IUPAC Name |
[(2R)-oxiran-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c4-1-3-2-5-3/h3-4H,1-2H2/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKINSOISVBQLD-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40904710 | |
Record name | (R)-Glycidol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40904710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57044-25-4 | |
Record name | (+)-Glycidol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57044-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-Glycidol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40904710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | R-2,3-epoxy-1-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.627 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 57044-25-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of (R)-Glycidol?
A1: this compound has the molecular formula C3H6O2 and a molecular weight of 74.08 g/mol.
Q2: Is there any spectroscopic data available to characterize this compound?
A2: Yes, researchers commonly utilize techniques like 1H NMR, 13C NMR, and IR spectroscopy for the structural characterization of this compound and its derivatives. [, , , , , , , , ]
Q3: What is known about the stability of this compound under different conditions?
A3: this compound can undergo ring-opening reactions under acidic or basic conditions. Careful consideration should be given to reaction conditions and protecting groups when utilizing this compound in multi-step syntheses. [, , , , , , ]
Q4: Has this compound been utilized in enantioselective catalysis?
A4: Yes, research demonstrates the enantioselective chemisorption of this compound on tartaric-acid modified palladium surfaces. This finding highlights its potential application in chiral catalysis. [, ]
Q5: Are there any studies involving enzymes and this compound?
A5: Yes, researchers have explored the use of lipases for the kinetic resolution of this compound via enantioselective transesterification with vinyl butyrate, achieving high enantiomeric purity. [, ]
Q6: How do structural modifications of this compound influence biological activity?
A6: Studies using this compound derivatives, such as phosphorothioate analogs of Glycol Nucleic Acids (GNAs), reveal that the stereochemistry at the phosphorus center significantly impacts the thermodynamic stability of duplexes formed. [, ]
Q7: Are there any studies examining the cytotoxicity of this compound?
A7: Yes, research shows that this compound exhibits selective cytotoxicity towards cancer cells (HCT 116) compared to normal cells (Vero). This difference in cytotoxicity suggests a potential avenue for anticancer drug development. []
Q8: What are some notable natural products synthesized using this compound as a starting material?
A8: this compound has served as a key building block in the total synthesis of various natural products, including:
- (-)-Microcarpalide and (+)-Lethaloxin []
- Methyl 11(S)-jalapinolate []
- Providencin []
- (+)-Cryptocaryol A []
- Altohyrtin C (Spongistatin 2) []
- (+)-Goniodenin []
- Okadaic acid []
- Testudinariols A and B []
- (-)-A26771B []
- (+)-Monanchorin and Clavaminol A, C, and H []
- Protectin DX/PDX []
- (+)-Leukotriene B4 methyl ester []
Q9: What are some pharmaceutical applications of this compound?
A9: this compound has been used in the synthesis of:
- Cidofovir, a broad-spectrum antiviral drug [, ]
- Pretomanid, an antituberculosis agent []
- L-α-glyceryl phosphoryl choline, a treatment for brain dysfunction [, , ]
- Befunolol hydrochloride, a beta-blocker used to treat glaucoma []
Q10: Have computational methods been employed to study this compound?
A10: Yes, Density Functional Theory (DFT) calculations have been used to investigate the enantiospecific interaction between this compound and bitartrate species on palladium surfaces. []
Q11: What are the safety concerns associated with this compound?
A11: While this compound is a valuable chiral building block, it is classified as a probable carcinogen (Group 2A) by the World Health Organization (WHO). This classification necessitates careful handling and appropriate safety measures during its use. []
Q12: Are there studies on the environmental impact of this compound?
A12: While specific information on the environmental impact of this compound is limited in the provided papers, researchers should prioritize sustainable synthetic practices and responsible waste management when working with this compound.
Q13: What analytical techniques are used to quantify this compound?
A13: Researchers rely on various analytical methods for the characterization and quantification of this compound and its derivatives. These methods include high-performance liquid chromatography (HPLC) and techniques like 1H NMR and 13C NMR spectroscopy. [, , , , , , , , ]
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